NU6300 -

NU6300

Catalog Number: EVT-1533677
CAS Number:
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NU6300 is the first covalent ATP-competitive CDK2 inhibitor. in vitro: NU6300 is a covalent CDK2 inhibitor that illustrates the potential of using vinyl sulfones to mediate irreversible inhibition. NU6300 blocks the inhibitor binding site. The effect was time dependent and relatively slow, with less than 50% reduction of the apparent binding capacity in 20 hr.
Overview

NU6300 is a chemical compound recognized for its role as a covalent and irreversible inhibitor of cyclin-dependent kinase 2 (CDK2). It has garnered attention in scientific research due to its potential applications in cancer treatment and inflammatory diseases. The compound is characterized by its ability to bind covalently to specific protein targets, particularly cysteine residues, thereby modulating various biological processes.

Source and Classification

NU6300 is classified as a small molecule inhibitor, specifically targeting CDK2, which is crucial for cell cycle regulation. The chemical structure of NU6300 includes a vinyl sulfone moiety, which facilitates its covalent interaction with target proteins. Its Chemical Abstracts Service (CAS) number is 2070015-09-5, and it has been cited in various studies focusing on cancer biology and inflammatory responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of NU6300 involves the strategic design of its molecular structure to enhance binding affinity and specificity for CDK2. The compound was developed based on the structure of an earlier inhibitor, NU6102, and incorporates a vinyl sulfone group that allows for irreversible binding to the target enzyme.

The synthetic route typically includes several key steps:

  1. Formation of the vinyl sulfone moiety: This is crucial for the compound's reactivity.
  2. Coupling reactions: These involve linking the vinyl sulfone with other molecular fragments to achieve the final structure.
  3. Purification: High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product.

The synthesis process has been documented in various studies, highlighting its efficiency and effectiveness in producing high-quality compounds suitable for biological testing .

Molecular Structure Analysis

Structure and Data

NU6300 has a complex molecular structure characterized by the following:

  • Chemical Formula: C20H23N5O3S
  • Molecular Weight: 413.496 g/mol
  • Exact Mass: 413.15 g/mol

The structural analysis reveals that NU6300 contains a purine core linked to a vinyl sulfone group, which is essential for its mechanism of action as a covalent inhibitor. Crystallographic studies have shown that NU6300 binds within the active site of CDK2, forming stable interactions that prevent substrate access .

Chemical Reactions Analysis

Reactions and Technical Details

NU6300 undergoes specific chemical reactions upon interacting with target proteins. Its primary reaction involves covalent modification of cysteine residues, particularly cysteine-191 in gasdermin D (GSDMD). This interaction effectively blocks GSDMD cleavage, which is critical in regulating pyroptotic cell death—a form of programmed cell death associated with inflammation.

In vitro studies have demonstrated that NU6300 inhibits various inflammatory pathways by preventing GSDMD from translocating to cell membranes, thereby inhibiting downstream signaling events related to cell death . The kinetics of these reactions indicate a time-dependent inhibition pattern, with significant effects observed over extended incubation periods.

Mechanism of Action

Process and Data

The mechanism of action of NU6300 primarily revolves around its ability to covalently bind to cysteine residues in target proteins. For CDK2, this binding prevents ATP from accessing the active site, thus inhibiting kinase activity essential for cell cycle progression.

In the context of GSDMD, NU6300's binding to cysteine-191 disrupts palmitoylation processes that are necessary for membrane localization and oligomerization of GSDMD. This inhibition leads to reduced pyroptotic cell death in immune cells, showcasing NU6300's potential as an anti-inflammatory agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NU6300 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties make NU6300 suitable for various experimental applications in biochemical research .

Applications

Scientific Uses

NU6300 has significant potential applications in scientific research:

  • Cancer Research: As an irreversible inhibitor of CDK2, it is utilized in studies aimed at understanding cell cycle regulation and developing cancer therapies.
  • Inflammatory Disease Models: Its ability to inhibit GSDMD makes it valuable in researching treatments for inflammatory diseases such as colitis and sepsis.
  • Drug Development: NU6300 serves as a lead compound for developing new therapeutic agents targeting similar pathways involved in cancer and inflammation .
Biochemical Characterization of NU6300

Structural Identification as a Covalent CDK2/GSDMD Dual-Target Inhibitor

NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) is a first-in-class small molecule exhibiting dual covalent inhibition against cyclin-dependent kinase 2 (CDK2) and gasdermin D (GSDMD). Its initial identification as an ATP-competitive CDK2 inhibitor emerged from structure-based drug design, where the vinyl sulfone moiety of NU6300 was engineered to target Lys89 within CDK2's ATP-binding pocket [5] [8]. X-ray crystallography confirmed irreversible covalent adduct formation at this residue, with an inhibitory constant (Ki) of 6 nM and half-maximal inhibitory concentration (IC50) of 0.16 μM [1] [6].

Subsequently, NU6300 was identified as a potent pyroptosis inhibitor through phenotypic screening. Biochemical assays revealed that it covalently modifies Cysteine-191 (C191) in the N-terminal pore-forming domain of GSDMD, blocking proteolytic activation by caspases and membrane translocation [4] [10]. This dual targeting is structurally distinct: CDK2 inhibition occurs via lysine modification (Lys89), while GSDMD inhibition involves cysteine modification (Cys191). Target engagement was validated through drug affinity responsive target stability (DARTS), cellular thermal shift assays (CETSA), and biolayer interferometry (BLI), confirming direct binding to GSDMD with a dissociation constant (KD) of 29.1 μM [4].

Table 1: Dual-Target Inhibition Profile of NU6300

TargetResidue ModifiedBinding ModeAffinityFunctional Consequence
CDK2Lys89Irreversible covalentIC50 = 0.16 μM; Ki = 6 nMBlocks ATP binding; inhibits retinoblastoma (Rb) phosphorylation
GSDMDCys191Irreversible covalentKD = 29.1 μMPrevents GSDMD cleavage and palmitoylation; inhibits pyroptotic pore formation

Molecular Weight and Chemical Formula Analysis (C₂₀H₂₃N₅O₃S)

NU6300 has a molecular formula of C₂₀H₂₃N₅O₃S and a precise molecular weight of 413.49 g/mol [1] [2] [6]. Elemental composition analysis confirms 58.09% carbon, 5.61% hydrogen, 16.94% nitrogen, 11.61% oxygen, and 7.75% sulfur [5]. The purine-amine scaffold linked to a vinyl sulfone-functionalized benzene ring contributes to its moderate hydrophobicity (logP ≈ 3.2 predicted), aligning with cell permeability requirements.

Crystallographic density predictions indicate a compact solid-state arrangement with a density of 1.344 g/cm³ [3]. The molecule demonstrates stability in DMSO stock solutions (≥32 mg/mL; 77.39 mM) but is hygroscopic in pure solid form, necessitating storage at -20°C [1] [3]. Its solubility profile facilitates in vitro applications, though reconstitution protocols recommend freshly prepared solutions to mitigate hydrolysis.

Table 2: Physicochemical Properties of NU6300

PropertyValue
Molecular FormulaC₂₀H₂₃N₅O₃S
Molecular Weight413.49 g/mol
Exact Mass413.1522 Da
Elemental CompositionC 58.09%; H 5.61%; N 16.94%; O 11.61%; S 7.75%
Predicted Density1.344 g/cm³
Solubility in DMSO≥100 mg/mL (241.84 mM)
SMILESO=S(C(C=C1)=CC=C1NC2=NC(OCC3CCCCC3)=C4C(NC=N4)=N2)(C=C)=O

Electrophilic Vinyl Sulfone Moiety and Reactivity Profiling

The electrophilic vinyl sulfone group (-SO₂-CH=CH₂) is central to NU6300's covalent inhibition mechanism. This moiety undergoes Michael addition reactions with nucleophilic residues (cysteine thiols or lysine amines) in biological targets. Kinetic studies reveal time-dependent inhibition, consistent with covalent bond formation [4] [8].

Reactivity profiling demonstrates target-specific kinetics:

  • CDK2 Engagement: Modifies Lys89 with kon = 1.51 × 10³ M⁻¹s⁻¹ and kdis = 4.39 × 10⁻² s⁻¹, achieving near-complete Rb phosphorylation blockade within 1 hour in SKUT-1B cells [1] [8].
  • GSDMD Engagement: Targets Cys191 with slower kinetics (<50% target occupancy in 20 hours) but effectively prevents palmitoylation-dependent membrane localization [4] [10].

The vinyl sulfone’s electrophilicity is finely balanced—sufficient for covalent inhibition without promiscuous off-target binding. Specificity is conferred by:

  • Structural Positioning: The purine scaffold directs vinyl sulfone proximity to Lys89 (CDK2) or Cys191 (GSDMD).
  • Contextual Reactivity: Lys89’s atypical nucleophilicity in CDK2 and Cys191’s solvent accessibility in GSDMD enhance selectivity [4] [8].

Comparative studies with non-covalent inhibitors (e.g., CVT-313) confirm that NU6300’s cellular effects are mechanism-based, not attributable to non-covalent CDK2 inhibition alone [4].

Properties

Product Name

NU6300

Molecular Formula

C20H23N5O3S

Molecular Weight

413.49

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.